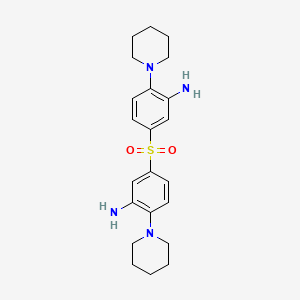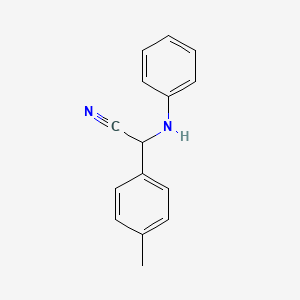
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a carboxylic acid, and a phenoxy group substituted with iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenol derivative, followed by the formation of an amide bond and subsequent esterification to introduce the hexanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The iodine atoms on the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodine content makes it useful in radiolabeling studies and imaging techniques.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid exerts its effects involves interactions with specific molecular targets. The amide and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)butanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)pentanoic acid
- 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)heptanoic acid
Uniqueness
What sets 2-(3-(N-Ethylpropionamido)-2,4,6-triiodophenoxy)hexanoic acid apart from similar compounds is its specific chain length and the presence of three iodine atoms on the phenoxy group.
Eigenschaften
CAS-Nummer |
24340-28-1 |
|---|---|
Molekularformel |
C17H22I3NO4 |
Molekulargewicht |
685.1 g/mol |
IUPAC-Name |
2-[3-[ethyl(propanoyl)amino]-2,4,6-triiodophenoxy]hexanoic acid |
InChI |
InChI=1S/C17H22I3NO4/c1-4-7-8-12(17(23)24)25-16-11(19)9-10(18)15(14(16)20)21(6-3)13(22)5-2/h9,12H,4-8H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
VTSSLIARSSEULO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)CC)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)


![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)

